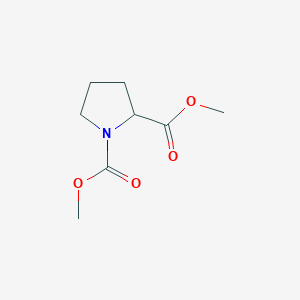

1,2-Dimethyl pyrrolidine-1,2-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-12-7(10)6-4-3-5-9(6)8(11)13-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFMYIWPQPIVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dimethyl Pyrrolidine 1,2 Dicarboxylate and Its Derivatives

Foundational Synthetic Pathways to Pyrrolidine-1,2-dicarboxylates

The synthesis of the basic pyrrolidine-1,2-dicarboxylate structure, often derived from proline, serves as the bedrock for more complex derivatives. A common and practical method involves the N-acylation of a proline ester. For instance, the reaction of L-proline with chloroacetyl chloride, followed by esterification, provides a foundational N-acylated pyrrolidine-2-carboxylate structure. beilstein-journals.org Subsequent manipulation of the carboxyl group, such as conversion to an amide and then a nitrile, demonstrates the versatility of these foundational molecules as key intermediates. beilstein-journals.org Another fundamental approach involves the cyclocondensation of alkyl dihalides with primary amines in an aqueous medium, often facilitated by microwave irradiation, to form the pyrrolidine (B122466) ring. organic-chemistry.org

Enantioselective and Diastereoselective Synthesis of 1,2-Dimethyl Pyrrolidine-1,2-dicarboxylate

Achieving precise control over the stereochemistry at the C2 and other positions of the pyrrolidine ring is crucial for accessing specific, biologically active isomers. This has led to the development of numerous asymmetric synthetic methods.

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In the synthesis of substituted pyrrolidines, an auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming step. For example, the use of chiral N-tert-butanesulfinylimines as part of a 1-azadiene structure allows for highly diastereoselective 1,3-dipolar cycloadditions. acs.org The sulfinyl group effectively shields one face of the molecule, directing the incoming azomethine ylide to the opposite face, thereby controlling the formation of up to four stereogenic centers. acs.org The auxiliary can then be cleaved to yield the enantiomerically enriched pyrrolidine derivative.

The use of chiral catalysts represents a more atom-economical approach to asymmetric synthesis. nih.gov Metal-ligand complexes are particularly effective in catalyzing enantioselective reactions. nih.gov For instance, copper(I) complexes with chiral BINAP ligands have been successfully employed in asymmetric 1,3-dipolar cycloadditions to produce enantioenriched pyrrolidines. nih.gov Similarly, organocatalysis, using small chiral organic molecules like proline derivatives, has emerged as a powerful strategy. mdpi.comunibo.it These catalysts can activate substrates towards enantioselective transformations, such as the Michael addition reactions that form the pyrrolidine ring. rsc.org

Table 1: Examples of Catalytic Asymmetric Synthesis of Pyrrolidine Derivatives

| Catalyst/Ligand | Reaction Type | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Cu(OAc)₂/(R)-BINAP | 1,3-Dipolar Cycloaddition | Nitrile olefin and aldimine amide | 95% | 18:1 |

| Cinchonidine-derived squaramide | Cascade Reaction | N-Tosyl aminomethyl enone and α-cyano-α,β-unsaturated ketone | High | High |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | Protected amine with α,β-unsaturated thioester | High | N/A |

When multiple stereocenters are present, controlling the relative and absolute stereochemistry becomes a significant challenge. Strategies often rely on substrate control, where existing stereocenters in the starting material dictate the stereochemical outcome of subsequent reactions. For example, the intramolecular aminooxygenation of alkenes promoted by copper(II) can lead to highly diastereoselective synthesis of disubstituted pyrrolidines. The stereochemistry of substituents on the starting alkene chain directs the cyclization to favor specific diastereomers, such as 2,5-cis or 2,3-trans products. nih.gov Multicomponent reactions have also proven effective in constructing up to three stereogenic centers in a single operation with high diastereoselectivity. nih.gov

Cycloaddition Reactions in the Construction of Pyrrolidine-1,2-dicarboxylate Scaffolds

Cycloaddition reactions are among the most powerful and convergent methods for constructing cyclic systems like the pyrrolidine ring. libretexts.org They allow for the rapid assembly of complex structures from relatively simple starting materials.

The [3+2] cycloaddition between an azomethine ylide and an alkene (dipolarophile) is a cornerstone of pyrrolidine synthesis. nih.govrsc.orgmdpi.com This reaction is highly efficient for creating the five-membered ring and can generate multiple stereocenters simultaneously. nih.gov Azomethine ylides, which are reactive 1,3-dipoles, are typically generated in situ. Common methods for their generation include the condensation of an α-amino acid with an aldehyde or imine, or the ring-opening of aziridines. researchgate.netacs.orgnih.gov

The versatility of this reaction is vast. By choosing different amino acids, aldehydes, and dipolarophiles, a wide diversity of substituted pyrrolidines can be accessed. mdpi.com The reaction's stereoselectivity can be controlled through the use of chiral catalysts or by employing chiral starting materials. acs.orgrsc.org For example, silver-catalyzed reactions of α-amino esters with aldehydes and alkenes provide a reliable route to highly functionalized pyrrolidines. acs.org The reaction often proceeds with high regio- and diastereoselectivity, making it a powerful tool for building complex molecular architectures. rsc.org

Table 2: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Ylide Generation Method | Dipolarophile | Catalyst/Conditions | Key Feature |

| Decarboxylation of N-H or N-alkyl glycine (B1666218) derivatives | Maleimides | Heat | Forms semi- or non-stabilized azomethine ylides |

| Condensation of α-amino ester and aldehyde | N-Substituted Maleimides | Ag₂CO₃ | High diastereoselectivity for densely substituted pyrrolidines |

| Deprotonation of Quinolinium Salts | Electron-poor alkenes | Triethylamine | Forms pyrroloquinoline products as single regio- and stereoisomers |

| Reductive generation from amides | Conjugated alkenes | Vaska's complex [IrCl(CO)(PPh₃)₂] | Access to both stabilized and unstabilized ylides |

Other Pericyclic and Cyclization Pathways for Pyrrolidine Ring Formation

Beyond the more common synthetic routes, a variety of pericyclic and cyclization reactions provide powerful and often stereoselective methods for constructing the pyrrolidine nucleus. These strategies are crucial for accessing structurally complex and diverse pyrrolidine derivatives.

One of the most prominent methods is the 1,3-dipolar cycloaddition of azomethine ylides . This reaction allows for the direct construction of the five-membered ring with control over up to four new stereocenters. acs.org Azomethine ylides, which are transient 1,3-dipoles, can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines, or the condensation of α-amino acids with aldehydes or ketones. nih.govmdpi.com The versatility of this approach is enhanced by the development of catalytic asymmetric variants, which provide enantioselective access to highly substituted pyrrolidines. nih.govrsc.org The reaction proceeds by adding the azomethine ylide to a dipolarophile, typically an alkene or alkyne, to form the pyrrolidine ring in a single, atom-economical step. nih.gov An efficient protocol for synthesizing tricyclic pyrrolidinochromenes has been developed using an intramolecular 1,3-dipolar cycloaddition of azomethine ylides, which are generated in situ. This reaction creates two rings and four contiguous stereocenters. rsc.org

Intramolecular cyclization represents another major pathway to pyrrolidines. These reactions involve the formation of a carbon-nitrogen bond within a linear precursor that already contains the requisite atoms for the ring. Methods include:

Intramolecular Amination: This can involve the cyclization of amino alcohols or the hydroamination of unsaturated carbon-carbon bonds within an amino-alkene or amino-alkyne substrate. osaka-u.ac.jporganic-chemistry.org

Radical Cyclization: Tin-mediated radical cyclizations of unsaturated N-acyl-α-amino esters are effective for creating substituted pyrrolidines. These reactions proceed via a 5-exo-trig cyclization pathway.

Transaminase-Triggered Cyclizations: Biocatalytic approaches using transaminases can convert ω-chloroketones into chiral 2-substituted pyrrolidines and piperidines with high enantiomeric excess. nih.govacs.org

A novel photo-promoted ring contraction of pyridines has also been reported as a route to pyrrolidine derivatives. This method uses a silylborane to convert readily available pyridines into pyrrolidines bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further derivatized. osaka-u.ac.jpresearchgate.netnih.gov

Multicomponent Reaction Strategies for Pyrrolidine-1,2-dicarboxylate Synthesis

Multicomponent reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach offers significant advantages in terms of atom economy, step economy, and the reduction of waste compared to traditional multi-step syntheses. researchgate.net

Several MCRs have been developed for the synthesis of highly functionalized pyrrolidine derivatives. For instance, a silver(I)-catalyzed asymmetric [C+NC+CC] coupling process can produce highly functionalized pyrrolidines in a single chemical step. nih.gov Another example involves a one-pot multicomponent reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, to yield various pyrrolidine-2-carboxylates. tandfonline.com

The Ugi and Passerini reactions, which are classic examples of MCRs, can also be adapted for the synthesis of pyrrolidone-containing structures. rloginconsulting.com A notable diastereoselective synthesis of substituted pyrrolidines has been achieved through asymmetric multicomponent reactions involving optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents, constructing up to three stereogenic centers in one operation. nih.gov These strategies are particularly valuable for rapidly generating libraries of diverse pyrrolidine scaffolds for drug discovery and other applications. researchgate.nettandfonline.com

| MCR Type | Components | Catalyst/Conditions | Product Type |

| [C+NC+CC] Coupling | (Not specified) | Silver(I) | Highly functionalized pyrrolidines nih.gov |

| Iodine-Initiated | Aldehydes, Amino acid esters, Chalcones | I₂, K₂CO₃ | Pyrrolidine-2-carboxylates tandfonline.com |

| [3+2] Cycloaddition | Aldehydes, Glycine ester, Maleimides | Microwave, TFA | Pyrrolidine-based heterocycles tandfonline.com |

| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, Silane reagents | (Not specified) | Highly substituted pyrrolidines nih.gov |

Functional Group Interconversions and Derivatization Strategies on the Pyrrolidine-1,2-dicarboxylate Core

Once the pyrrolidine-1,2-dicarboxylate scaffold is assembled, a wide range of functional group interconversions (FGIs) can be employed to modify its structure and properties. solubilityofthings.comimperial.ac.uk These transformations are essential for synthesizing specific target molecules and for creating analogs for structure-activity relationship studies. Key FGIs include oxidation, reduction, substitution, and rearrangement reactions. solubilityofthings.com For example, the carboxylate ester groups can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides. vanderbilt.edu

Amidation Reactions of Pyrrolidine-1,2-dicarboxylates

The conversion of the carboxylate esters of pyrrolidine-1,2-dicarboxylates into amides is a common and important derivatization. This transformation can be achieved through several methods. Direct amidation via the reaction of a carboxylic acid and an amine is often challenging due to the formation of ammonium (B1175870) carboxylate salts, requiring harsh conditions. acs.org

A more common approach involves activating the carboxylic acid, which can be obtained by hydrolysis of the corresponding ester. Activation is typically achieved by converting the acid to an acid chloride or by using peptide coupling reagents. acs.org Alternatively, new pyrrolidine-1,2-dicarboxamide derivatives have been synthesized through the amidation of various amines, amino alcohols, and amino acid esters with (S)-1-(phenylcarbamoyl)pyrrolidin-2-carboxylic acid. journalcsij.com

Titanium-mediated amidation provides a rapid, room-temperature method. In this process, titanium amido complexes are generated in situ from titanium tetrachloride and an amine. These complexes react with carboxylic acids to form activated titanium carboxylates, which readily undergo nucleophilic attack by an amine to form the amide. acs.org

| Amidation Method | Reagents | Key Features |

| Direct Amidation | Carboxylic Acid, Amine | Requires harsh conditions to overcome salt formation acs.org |

| Coupling Reagents | Carboxylic Acid, Amine, Coupling Agent (e.g., EDCI, HOBt) | Mild conditions, widely applicable nih.gov |

| Acid Chloride | Acid Chloride, Amine | Highly reactive, may not be suitable for sensitive substrates |

| Titanium-Mediated | Carboxylic Acid, Amine, TiCl₄ | Rapid, room temperature reaction acs.org |

Alkylation and Arylation Methods on the Pyrrolidine Ring System

Introducing alkyl and aryl groups onto the pyrrolidine ring is a key strategy for modifying its steric and electronic properties. The α-position to the nitrogen is a common site for such functionalization.

Alkylation can be achieved through various methods. For instance, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne yields α-cyano pyrrolidines, which can be further alkylated. nih.gov

Arylation of the pyrrolidine ring, particularly at the α-position, is a valuable transformation for synthesizing analogs of bioactive alkaloids. rsc.orgrsc.org A comprehensive study on the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has been conducted. This protocol involves the deprotonation of N-Boc pyrrolidine with s-BuLi/(-)-sparteine, followed by transmetalation with zinc chloride and a Negishi coupling with an aryl bromide. nih.gov This method has been successfully applied to the total synthesis of several natural products. nih.gov

Redox-neutral α-C–H arylation provides a more direct approach, avoiding the need for pre-functionalization. One such method uses a quinone monoacetal as an oxidizing agent to generate an iminium ion intermediate in situ, which is then trapped by an aromatic nucleophile. rsc.orgrsc.org

| Reaction | Reagents/Catalyst | Position | Key Features |

| Pd-catalyzed α-Arylation | s-BuLi/(-)-sparteine, ZnCl₂, Pd(OAc)₂, t-Bu₃P-HBF₄, Aryl bromide | C-2 | Enantioselective, broad scope nih.gov |

| Redox-neutral α-Arylation | Quinone monoacetal, DABCO, Aromatic nucleophile | C-2 | Direct C-H functionalization rsc.orgrsc.org |

| Tandem Amination/Alkylation | Copper catalyst, Alkylating agent | C-2 | Three-component, one-pot reaction nih.gov |

Advanced Functionalization at Carboxylate Ester and Nitrogen Centers

The nitrogen atom and the two carboxylate esters in a pyrrolidine-1,2-dicarboxylate are primary sites for advanced functionalization.

The nitrogen atom , being a secondary amine in the parent acid, can be readily N-alkylated or N-arylated. A common strategy involves protecting the nitrogen with a group like tert-butoxycarbonyl (Boc), which can be removed and replaced with other functionalities. nih.gov

The carboxylate ester groups offer numerous possibilities for transformation. Selective manipulation of one ester in the presence of the other is a significant synthetic challenge but allows for the creation of dissymmetric derivatives. This can sometimes be achieved by taking advantage of steric differences or by using enzymatic methods. The esters can be hydrolyzed to carboxylic acids, which then serve as handles for further reactions such as amidation or conversion to other functional groups. nih.gov Derivatization of proline, a closely related structure, often involves a two-step process of esterifying the carboxyl group followed by blocking the amino group to achieve good selectivity and chromatographic properties. sigmaaldrich.com Similar strategies can be applied to pyrrolidine-1,2-dicarboxylates.

Mechanistic Investigations and Advanced Computational Studies of 1,2 Dimethyl Pyrrolidine 1,2 Dicarboxylate Transformations

Elucidation of Reaction Mechanisms in Pyrrolidine-1,2-dicarboxylate Synthesis

The synthesis of the pyrrolidine-1,2-dicarboxylate core is frequently achieved via [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocycles. nih.gov A common and effective strategy involves the 1,3-dipolar cycloaddition between an azomethine ylide and an electron-deficient alkene, such as dimethyl maleate (B1232345). researchgate.net Mechanistic studies, heavily supported by computational chemistry, have been crucial in unraveling the intricate details of these transformations.

Transition State Analysis and Reaction Pathway Mapping

Computational mapping of reaction pathways using quantum chemical methods has become an indispensable tool for understanding the synthesis of complex molecules like pyrrolidine-1,2-dicarboxylates. Density Functional Theory (DFT) is prominently used to model the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.gov

For the archetypal synthesis of a dimethyl pyrrolidine-dicarboxylate via a 1,3-dipolar cycloaddition, the reaction between an azomethine ylide and dimethyl maleate is typically shown to proceed through a concerted but asynchronous mechanism. acs.org This means that while the two new carbon-carbon sigma bonds are formed in a single step, the bond formation does not progress at an identical rate. acs.org

Transition state analysis reveals that the activation energy for the cyclization step is relatively low. For instance, in a related pyrrolidine (B122466) ring formation, the energy barrier for the final cyclization was calculated to be as low as 11.9 kJ/mol, indicating a facile ring-closing process once the requisite intermediate is formed. nih.gov The geometry of the transition state is crucial for determining the stereochemical outcome of the reaction. DFT calculations can accurately predict which diastereomer is favored by comparing the relative energies of the different transition state approaches (e.g., endo vs. exo). acs.org

Table 1: Representative Calculated Energy Barriers for Pyrrolidine Synthesis Pathways

| Reaction Step | Catalyst/Conditions | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Cyclization | Water-assisted | DFT | 11.9 | nih.gov |

| Tautomerization | Water-assisted | DFT | 178.4 | nih.gov |

| C-N/N-N Bond Formation | Uncatalyzed | B3LYP/6-311+G(2d,p) | >50 kcal/mol (~209 kJ/mol) | nih.gov |

| [3+2] Cycloaddition | Uncatalyzed | B3LYP/6-31G* | (Not specified) | acs.org |

Note: Data is sourced from studies on analogous pyrrolidine-forming reactions to illustrate typical energy scales.

Characterization of Key Intermediates in Catalytic and Stoichiometric Reactions

The identification of reaction intermediates is fundamental to confirming a proposed mechanism. In the synthesis of 1,2-Dimethyl pyrrolidine-1,2-dicarboxylate via cycloaddition, the key intermediate is the azomethine ylide . nih.govsemanticscholar.org These ylides are typically transient and generated in situ due to their high reactivity. nih.gov Common generation methods include the thermal ring-opening of aziridines or the condensation of an α-amino acid (like N-methylglycine, or sarcosine) with a carbonyl compound, followed by decarboxylation. semanticscholar.org

In catalytic variants of pyrrolidine synthesis, metal-carbene species or radical intermediates have been proposed. For example, ruthenium-catalyzed reactions can proceed through enol and imine ester intermediates. acs.org Similarly, copper-promoted intramolecular amination reactions may involve primary carbon radical intermediates, which can be trapped experimentally to provide evidence for the proposed pathway. nih.gov For the specific case of 1,2-dicarboxylate synthesis via cycloaddition, the azomethine ylide remains the most critical and well-characterized intermediate. semanticscholar.org

Theoretical Chemistry Approaches Applied to this compound

Theoretical and computational chemistry provide a molecular-level understanding of the structure, properties, and reactivity of this compound. These methods complement experimental findings and offer predictive power.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

DFT is a workhorse of modern computational chemistry for studying organic molecules. nih.gov Geometry optimization calculations are performed to find the lowest energy (most stable) three-dimensional structure of the molecule. Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.govscispace.com

For this compound, DFT calculations can predict key structural parameters. The results of such calculations on analogous structures have shown excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models. mdpi.com These optimized geometries are the foundation for calculating other properties, such as vibrational frequencies, reaction energetics, and electronic characteristics.

Table 2: Typical Calculated vs. Experimental Geometric Parameters for a Pyrrolidine Dicarboxylate Derivative

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length | C=O (ester) | 1.21 Å | 1.20 Å |

| Bond Length | C-N (ring) | 1.46 Å | 1.47 Å |

| Bond Length | C-C (ring) | 1.54 Å | 1.55 Å |

| Bond Angle | C-N-C (ring) | 110.5° | 110.2° |

| Dihedral Angle | C1-N-C2-C3 | -25.8° | -26.1° |

Note: Data is representative and based on published values for structurally similar compounds like dimethyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate to illustrate the accuracy of DFT methods. mdpi.com

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. libretexts.org The MEP surface is colored based on the electrostatic potential: regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. Green and yellow represent intermediate potentials. researchgate.net

For this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the two carbonyl groups in the dicarboxylate functions. These are the primary sites for electrophilic attack. The lone pair on the nitrogen atom also contributes to a region of negative potential, though it is sterically more shielded.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the methyl groups and the pyrrolidine ring, making them susceptible to nucleophilic interaction.

This charge distribution map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the sites most likely to engage in chemical reactions. libretexts.orgresearchgate.net

Application of Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org This theory is particularly effective in explaining pericyclic reactions, including the 1,3-dipolar cycloadditions used to synthesize pyrrolidines. wikipedia.org

The reactivity and selectivity of the cycloaddition reaction are governed by the energies and symmetries of the frontier orbitals of the azomethine ylide (the 1,3-dipole) and the alkene (the dipolarophile).

HOMO-LUMO Gap: The energy difference between the HOMO of one reactant and the LUMO of the other determines the reaction's feasibility. A smaller energy gap facilitates electron transfer and leads to a lower activation barrier for the reaction. researchgate.net

Regioselectivity: The regiochemical outcome is predicted by matching the largest orbital coefficients of the interacting HOMO and LUMO. The atoms with the largest coefficients will preferentially form a bond. wikipedia.org

In the synthesis of this compound from an N-methylated azomethine ylide and dimethyl maleate, the reaction is primarily controlled by the interaction between the HOMO of the ylide and the LUMO of the electron-deficient alkene. FMO analysis can explain why specific regio- and stereoisomers are formed preferentially. acs.org More advanced concepts like the Frontier Effective-for-Reaction Molecular Orbital (FERMO) have been developed to refine the predictions made by classical FMO theory, especially in more complex systems. unesp.br

Exploration of Global and Local Reactivity Descriptors

Advanced computational studies, typically employing Density Functional Theory (DFT), are essential for understanding the reactivity of a molecule like this compound. beilstein-journals.orgnih.gov These studies calculate global and local reactivity descriptors to predict how the molecule will behave in a chemical reaction.

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital help determine the molecule's electron-donating and accepting capabilities.

Energy Gap (ΔE): The difference between HOMO and LUMO energies, indicating chemical stability.

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts additional electronic charge.

Local Reactivity Descriptors , such as Fukui functions , pinpoint specific reactive sites within the molecule. nih.gov These calculations can identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting regioselectivity in chemical transformations. For a comprehensive analysis, a table of calculated reactivity descriptors for this compound would be necessary, but such data is not available.

Table 1: Representative Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Symbol | Value (eV) | Description |

| HOMO Energy | EHOMO | — | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | ELUMO | — | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap | ΔE | — | Difference between ELUMO and EHOMO; indicates chemical reactivity. |

| Chemical Hardness | η | — | Resistance to change in electron configuration. |

| Chemical Potential | µ | — | The escaping tendency of electrons from a stable system. |

| Global Electrophilicity Index | ω | — | Propensity to accept electrons. |

Note: This table is for illustrative purposes only. The values are not based on actual computational data for this compound as none were found in the literature.

Rationalization of Stereochemical Outcomes in Pyrrolidine-1,2-dicarboxylate Reactions

The stereochemistry of reactions involving the pyrrolidine scaffold is a critical area of study, as the biological activity of molecules often depends on their three-dimensional arrangement. nih.govrsc.org The analysis of regioselectivity, diastereoselectivity, and enantioselectivity provides a deeper understanding of reaction mechanisms and allows for the targeted synthesis of specific isomers.

Regioselectivity Studies and Control Strategies

Regioselectivity describes the preference for bond-making or breaking at one position over all other possible positions. In the context of this compound, this could involve, for example, the selective functionalization at the C3, C4, or C5 positions of the pyrrolidine ring.

Control strategies often involve:

Directing Groups: Utilizing the existing carboxylate groups to direct incoming reagents to a specific position.

Catalyst Control: Employing metal or organocatalysts that favor reaction at a particular site. acs.org

Substrate Conformation: Exploiting the natural puckering of the five-membered ring to expose one site to reaction over another. nih.gov

Computational studies, particularly the analysis of local reactivity descriptors like Fukui functions, would be instrumental in predicting the most likely site of reaction. nih.gov However, no specific studies on controlling the regioselectivity of this compound were identified.

Diastereoselectivity and Enantioselectivity Rationalization from a Mechanistic Perspective

Many synthetic routes to pyrrolidines are designed to be highly stereoselective. nih.govorganic-chemistry.org

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In reactions involving an existing chiral center, such as the C2 position in a proline-derived molecule, the stereochemistry of the product is often influenced by this center. Mechanistic studies rationalize this by analyzing the transition state energies of competing reaction pathways, often showing that steric hindrance or favorable electronic interactions lead to the formation of the lower-energy transition state and, consequently, the major product.

Enantioselectivity is the preferential formation of one enantiomer over its mirror image, typically achieved using chiral catalysts or auxiliaries. The mechanism is explained by the formation of diastereomeric transition states when the substrate interacts with the chiral catalyst, one of which is energetically favored.

Detailed mechanistic investigations combining experimental kinetics and computational modeling are required to rationalize these outcomes for reactions of this compound. Research on other pyrrolidine syntheses, such as 1,3-dipolar cycloadditions, often includes extensive DFT calculations to model transition states and explain the observed high levels of stereocontrol. acs.org Unfortunately, such analyses specific to the transformations of this compound are absent from the surveyed literature.

Advanced Analytical and Structural Characterization Methodologies for 1,2 Dimethyl Pyrrolidine 1,2 Dicarboxylate

Spectroscopic Techniques for Structural Elucidation of Pyrrolidine-1,2-dicarboxylates

Spectroscopic methods are indispensable for the structural characterization of pyrrolidine (B122466) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FT-IR, Raman) provide complementary information to build a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of pyrrolidine-1,2-dicarboxylates. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional correlation techniques are employed to assign signals and understand the molecule's conformational dynamics.

In ¹H NMR spectra of pyrrolidine derivatives, protons on the five-membered ring typically appear as complex multiplets in the aliphatic region. The chemical shifts are influenced by the ring's puckering and the electronic effects of the dicarboxylate substituents. For instance, in some pyrrolidine-fused chlorin (B1196114) derivatives, the pyrrolidine protons H-2 and H-3 can be observed downfield, indicating deshielding effects from adjacent conjugated systems. mdpi.com The methyl ester protons (–OCH₃) characteristically appear as sharp singlets, often between 3.5 and 4.0 ppm.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are crucial for establishing proton-proton coupling networks within the pyrrolidine ring, confirming the connectivity of the molecule. Heteronuclear correlation spectra like HSQC and HMBC link protons to their directly attached carbons and to carbons two or three bonds away, respectively, which is essential for unambiguous assignment of all proton and carbon signals. These techniques are particularly valuable for complex substituted pyrrolidines where 1D spectra may have significant signal overlap. mdpi.comfrontiersin.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Pyrrolidine-1,2-dicarboxylate Scaffolds

| Functional Group | Atom Type | Typical Chemical Shift (δ, ppm) | Notes |

| Pyrrolidine Ring | Protons (CH, CH₂) | 1.5 - 4.5 | Highly variable based on substitution and stereochemistry; often complex multiplets. |

| Pyrrolidine Ring | Carbons (CH, CH₂) | 20 - 70 | Dependent on ring pucker and substituent effects. |

| Methyl Ester | Protons (O-CH₃) | 3.5 - 4.0 | Typically a sharp singlet. |

| Methyl Ester | Carbon (O-C H₃) | 50 - 55 | |

| Carboxylate | Carbon (C=O) | 160 - 180 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision. For compounds like 1,2-Dimethyl pyrrolidine-1,2-dicarboxylate, HRMS provides an exact mass measurement that can be compared to a calculated mass for the expected molecular formula (C₈H₁₃NO₄ for the parent dimethyl ester). This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. For example, the structure of a complex pyrrolidine-containing chlorin derivative was confirmed by the presence of its molecular ion peak in the HRMS spectrum, matching the calculated mass for its protonated form [M+H]⁺. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In the FT-IR spectrum of a pyrrolidine-1,2-dicarboxylate, the most prominent absorption band is typically the strong C=O stretching vibration of the two ester groups, which appears in the region of 1750-1735 cm⁻¹. The C-N stretching vibration of the tertiary amine within the pyrrolidine ring usually gives rise to a moderate absorption band in the 1200-1020 cm⁻¹ range. The C-H stretching vibrations of the aliphatic ring and methyl groups are observed around 2950-2850 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also visible in the Raman spectrum. Studies on poly(N-vinylpyrrolidone) (PVP) interacting with platinum nanocrystals have shown that the vibrational modes of the pyrrolidone ring, including C=O, C-N, and CH₂ vibrations, can be selectively enhanced. berkeley.edu A significant redshift of the carbonyl frequency in FT-IR spectra can indicate strong interactions, such as bonding to a metal surface. berkeley.edu Computational studies combined with experimental spectra help in making reliable vibrational assignments based on potential energy distribution (PED). nih.govnih.gov

Table 2: Key Vibrational Frequencies for Pyrrolidine-1,2-dicarboxylates

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | FT-IR | 1750 - 1735 | Strong |

| C-H Stretch (Aliphatic) | FT-IR / Raman | 2950 - 2850 | Medium to Strong |

| C-N Stretch (Amine) | FT-IR | 1200 - 1020 | Medium |

| CH₂ Bend | FT-IR / Raman | ~1465 | Medium |

X-ray Crystallography for Definitive Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecular structure and, for chiral molecules, establishing the absolute configuration.

For substituted pyrrolidine rings, crystallography reveals the specific conformation, which is often a twisted or envelope form. For example, the structure of 1-ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate shows a twisted conformation about the C2—C3 bond. nih.gov In such structures, the analysis can define the relative orientation of substituents as either axial or equatorial. nih.gov For chiral compounds that crystallize in a centrosymmetric space group, the crystal contains equal numbers of each enantiomer. nih.gov

Crystal Packing Analysis and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, C-H···O interactions, and van der Waals forces.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. For a pyrrolidine derivative, this analysis might show that H···H and H···O contacts are the most significant contributors to the crystal packing. researchgate.netmdpi.com These interactions can link molecules into larger supramolecular assemblies, such as layers or chains. nih.gov For instance, weak methyl- and methylene-C—H⋯O(carbonyl) interactions can form two-dimensional arrays that stack along a crystallographic axis. nih.gov The absence of significant π–π stacking interactions can also be confirmed through this analysis. mdpi.com

Table 3: Example Crystallographic Data for a Substituted Pyrrolidine Derivative

| Parameter | Value | Reference |

| Compound | Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 7.9337(3) | mdpi.com |

| b (Å) | 32.6514(8) | mdpi.com |

| c (Å) | 7.7034(3) | mdpi.com |

| β (°) | 111.687(4) | mdpi.com |

| Dominant Interactions | H···H (44.8%), O···H (19.1%), H···C (17.1%) | mdpi.com |

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for determining its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for purity assessment.

For chiral molecules like many pyrrolidine derivatives, specialized chiral chromatography is required to separate the enantiomers and determine the enantiomeric excess (ee). This is often achieved using a chiral stationary phase (CSP) in HPLC or GC. Super-critical fluid chromatography (SFC) has also proven to be an effective technique for this purpose. For example, the enantiomeric excess of a Cbz-protected chiral 2,2-disubstituted pyrrolidine was successfully determined using SFC, demonstrating its utility in monitoring asymmetric syntheses. nih.gov The development of such chiral separation methods is critical in the synthesis of enantiopure pharmaceutical compounds. nih.gov

Despite a comprehensive search of scientific literature, no specific research findings or detailed analytical data were found for the enantiomeric separation of the chemical compound “this compound” using Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Consequently, the generation of an article with detailed research findings and data tables for the specified subsection is not possible at this time. Methodologies for the chiral separation of analogous pyrrolidine derivatives and other chiral compounds have been reported, but a direct application or extrapolation of these findings to this compound would not adhere to the strict requirement of focusing solely on the specified compound.

Further empirical research would be required to develop and validate specific chiral HPLC and SFC methods for the enantiomer separation of this compound. Such research would typically involve screening various chiral stationary phases and optimizing mobile phase compositions to achieve adequate resolution of the enantiomers. The findings would then populate the detailed subsections as requested.

Role of 1,2 Dimethyl Pyrrolidine 1,2 Dicarboxylate As a Versatile Chiral Building Block in Complex Organic Synthesis

Theoretical Utility as a Precursor in the Total Synthesis of Natural Products and Analogues

The pyrrolidine (B122466) ring is a privileged scaffold found in a vast array of natural products, particularly alkaloids, which exhibit significant biological activities. researchgate.netnih.gov Chiral pyrrolidine derivatives serve as critical starting materials or key intermediates in the stereocontrolled synthesis of these complex molecules. rsc.org While direct examples involving 1,2-Dimethyl pyrrolidine-1,2-dicarboxylate are absent, its structural features suggest a clear potential role.

The synthesis of natural products often relies on the strategic use of chiral pool starting materials. A chiral, substituted pyrrolidine dicarboxylate like the title compound would offer several advantages:

Stereochemical Control: The inherent chirality at the C2 position, bearing a methyl group and a carboxylate, provides a fixed stereocenter from which subsequent stereocenters can be induced.

Functional Handles: The two carboxylate groups at the N1 and C2 positions are versatile functional handles. They can be selectively reduced, converted to amides, or used in coupling reactions to build more complex side chains.

Quaternary Center: The C2 position represents a stereogenic quaternary carbon, a challenging motif to construct in organic synthesis. Utilizing a building block that already contains this feature is a highly efficient strategy. nih.gov

Table 1: Potential Natural Product Targets for a this compound-Based Approach

| Natural Product Class | Core Structure | Rationale for Use |

|---|---|---|

| Indolizidine Alkaloids | Indolizidine | The pyrrolidine ring forms one of the fused rings. The substituents can be elaborated from the dicarboxylate functions. |

| Pyrrolizidine Alkaloids | Pyrrolizidine | Similar to indolizidines, provides the core pyrrolidine ring with handles for further cyclization. |

| Kainoids | Substituted Proline | The compound can be seen as a derivative of 2-methylproline, a core element of kainic acid analogues. |

Postulated Application as a Scaffold for the Construction of Advanced Synthetic Intermediates

The rigid, three-dimensional structure of the pyrrolidine ring makes it an excellent scaffold for presenting substituents in a well-defined spatial orientation. beilstein-journals.org This property is highly valuable in medicinal chemistry and materials science for creating advanced synthetic intermediates. Pyrrolidine-1,2-dicarboxamide derivatives, for example, have been explored as potent inhibitors of enzymes like Factor Xa.

The compound this compound could be a valuable scaffold for several reasons:

Divergent Synthesis: The two distinct carboxylate groups can be functionalized sequentially and orthogonally. For example, one ester could be selectively hydrolyzed and converted to an amide, while the other remains as an ester for a later transformation. This allows for the divergent synthesis of a library of compounds from a single chiral core.

Conformational Rigidity: The substituents on the five-membered ring restrict its conformational flexibility, which can be advantageous in designing molecules that bind to specific biological targets.

Access to Novel Chemical Space: As a non-proline-derived scaffold containing a quaternary center, it provides access to novel molecular shapes and substitution patterns compared to more common proline-based intermediates. nih.gov

A hypothetical application would be its use in synthesizing key intermediates for drugs. For example, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for DPP-IV inhibitors, starts from L-proline. beilstein-journals.org A similar strategy could be applied to this compound, where the C2-carboxylate is converted to a nitrile and the N1-carboxylate is removed or replaced, leading to a new class of 2-methyl-substituted cyanopyrrolidines for biological screening.

Conceptual Design and Synthesis of Pyrrolidine-Based Organocatalysts

Asymmetric organocatalysis has become a powerful tool in organic synthesis, with proline and its derivatives being among the most successful catalysts. nih.gov The catalytic activity stems from the secondary amine of the pyrrolidine ring, which can form enamines or iminium ions with carbonyl compounds. The substituents on the ring play a crucial role in creating a specific chiral environment to control the stereochemical outcome of the reaction.

Designing an organocatalyst from this compound would follow established principles:

Unmasking the Amine: The N-carboxylate group would need to be removed to liberate the secondary amine necessary for the catalytic cycle.

Installing the Catalytic Group: The C2-carboxylate provides a handle to attach other functional or sterically demanding groups. It could be reduced to a hydroxymethyl group, which can then be further modified, for instance, by silylation to form a diarylprolinol silyl (B83357) ether-type catalyst. nih.gov

Stereochemical Influence: The existing methyl group at the C2 position would act as a permanent stereodirecting element, influencing the facial selectivity of reactions proceeding through enamine or iminium ion intermediates.

The synthesis of new pyrrolidine-based organocatalysts often begins with chiral starting materials like (R)-glyceraldehyde or tartaric acid, followed by a series of steps to construct the pyrrolidine ring and install desired substituents. nih.govnih.gov If this compound were available in enantiomerically pure form, it could serve as an advanced intermediate, shortening the synthesis of a novel class of organocatalysts characterized by a C2-quaternary center. These catalysts could offer unique reactivity and selectivity profiles in asymmetric transformations like Michael additions or aldol (B89426) reactions. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (+)-Monomorine I |

| Tylohirsuticine |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

| L-proline |

| (R)-glyceraldehyde |

| Tartaric acid |

Emerging Research Directions and Future Perspectives in 1,2 Dimethyl Pyrrolidine 1,2 Dicarboxylate Chemistry

Development of Novel Catalytic Systems for Pyrrolidine-1,2-dicarboxylate Synthesis

The efficient and stereoselective synthesis of the pyrrolidine-1,2-dicarboxylate core is a primary objective for chemists. Emerging research is moving beyond classical methods to develop sophisticated catalytic systems that offer greater control, efficiency, and versatility. A significant area of advancement is the use of organocatalysis, where small chiral organic molecules, often derived from proline itself, are used to promote enantioselective transformations. bohrium.commdpi.com

Recent developments have focused on creating new prolinamide-based organocatalysts that can be applied to a variety of reactions, including Michael additions and aldol (B89426) reactions. nih.gov Another innovative approach involves metal-based catalysis. For instance, an iridium-catalyzed reductive method has been developed for generating azomethine ylides from amides and lactams. acs.org These ylides then undergo [3+2] dipolar cycloaddition reactions to construct highly functionalized and structurally complex pyrrolidine (B122466) rings under mild conditions. acs.org Similarly, dual-catalysis systems, such as a combined Rh(II)/Pd(0) system, have been engineered to facilitate cascade reactions for building polysubstituted pyrrolidines. researchgate.net These advanced catalytic methods are crucial for accessing novel derivatives of the pyrrolidine-1,2-dicarboxylate scaffold with high precision.

Table 1: Comparison of Modern Catalytic Systems for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Iridium-Catalyzed (Vaska's Complex) | Reductive [3+2] Cycloaddition | Access to complex and diverse pyrrolidine structures under mild conditions. | acs.org |

| Chiral Prolinamide Organocatalysts | Asymmetric Aldol & Michael Reactions | Metal-free, environmentally friendly, high enantioselectivity. | mdpi.comnih.gov |

| Rh(II)/Pd(0) Dual Catalysis | Carbenoid N-H Insertion/Allylation Cascade | Efficient construction of highly functionalized polysubstituted pyrrolidines. | researchgate.net |

| Asymmetric Allylic Alkylation | Sequential Alkylation and Ring Contraction | Catalytic, enantioselective method for synthesizing 2,2-disubstituted chiral pyrrolidines. | nih.gov |

Integration of Green Chemistry Principles in Synthetic Methodologies

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. In the synthesis of pyrrolidine-1,2-dicarboxylate and its derivatives, this has led to the exploration of alternative energy sources and environmentally benign reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and increasing synthetic efficiency compared to conventional heating methods. nih.gov

Another promising green technique is the use of ultrasound irradiation. Research has demonstrated that ultrasound can promote one-pot multicomponent syntheses of substituted pyrrolidinones efficiently. researchgate.net These reactions often employ eco-friendly solvents like ethanol (B145695) and non-toxic additives such as citric acid, which can also act as a catalyst. researchgate.net Such methods offer numerous advantages, including clean reaction profiles, straightforward work-up procedures, excellent yields, and dramatically shortened reaction times, making them attractive for sustainable chemical production. researchgate.net

Table 2: Green Chemistry Approaches in Pyrrolidine Synthesis

| Green Methodology | Key Principles Applied | Observed Benefits | Reference |

|---|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Energy Efficiency, Time Reduction | Increased synthetic efficiency and faster reactions. | nih.gov |

| Ultrasound Irradiation | Alternative Energy Source, Atom Economy | Shortened reaction times, excellent yields, clean profiles. | researchgate.net |

| Use of Green Solvents/Additives | Safer Solvents & Auxiliaries | Use of ethanol and citric acid reduces reliance on harmful organic reagents. | researchgate.net |

Advances in Computational Design and Prediction for Pyrrolidine-1,2-dicarboxylate Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. For pyrrolidine-1,2-dicarboxylate derivatives, techniques like structure-based drug design have been successfully used to discover novel and potent enzyme inhibitors, such as factor Xa inhibitors based on a pyrrolidine-1,2-dicarboxamide scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. By analyzing a dataset of compounds with known activities, QSAR models can predict the biological efficacy of new, untested derivatives. scispace.com This has been applied to design spiro[pyrrolidine-oxindole] derivatives as potential inhibitors of the MDM2-p53 interaction. scispace.com Furthermore, molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze how these molecules bind to their biological targets at an atomic level. researchgate.netebi.ac.uk These in-silico methods help prioritize which derivatives to synthesize, saving significant time and resources in the laboratory. ontosight.ai

Table 3: Computational Tools in the Design of Pyrrolidine Derivatives

| Computational Method | Application | Predicted/Determined Property | Reference |

|---|---|---|---|

| Structure-Based Drug Design | Discovery of Factor Xa inhibitors | Binding affinity and mode of action. | nih.gov |

| QSAR, Molecular Docking, MD Simulations | Design of MDM2-p53 and AChE inhibitors | Inhibitory activity and binding stability. | scispace.comresearchgate.net |

| In-silico Pharmacokinetic Prediction | Evaluation of drug-like properties | Absorption, Distribution, Metabolism, Excretion (ADME). | ebi.ac.ukontosight.ai |

Exploration of New Synthetic Applications and Transformations of the Pyrrolidine-1,2-dicarboxylate Core

The pyrrolidine-1,2-dicarboxylate core is not just a target to be synthesized but also a versatile starting point for creating a wide array of functional molecules. Its inherent stereochemistry and multiple functionalization points make it an ideal scaffold for further chemical transformations. researchgate.net

One emerging application is the use of pyrrolidine-1,2-dicarboxamide derivatives as organocatalysts themselves, for example, in the synthesis of aminonitriles. journalcsij.com This demonstrates the "chiral amplification" potential of the core, where a structure derived from a chiral building block is used to induce chirality in other reactions. In medicinal chemistry, derivatives have shown potential as glutamate (B1630785) receptor inhibitors and anti-proliferative agents, highlighting their therapeutic promise. ontosight.ai The core structure is readily modified through various synthetic transformations, allowing chemists to systematically alter its properties to optimize for specific biological targets or catalytic activities. researchgate.net This adaptability ensures that the pyrrolidine-1,2-dicarboxylate scaffold will continue to be a valuable platform for innovation in both catalysis and drug discovery.

Table 4: Synthetic Applications and Transformations

| Core Structure | Transformation/Application | Resulting Function | Reference |

|---|---|---|---|

| (S)-1-(phenylcarbamoyl)pyrrolidin-2-carboxylic acid | Amidation to form dicarboxamides | Organocatalysts for aminonitrile synthesis. | journalcsij.com |

| D-proline scaffold | Structure-based optimization | Orally bioavailable Factor Xa inhibitors for thrombosis. | nih.gov |

| Pyrrolidine-1,2-dicarboxylic acid | Derivatization into amides | Potential glutamate receptor inhibitors and anti-proliferative agents. | ontosight.ai |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2-dimethyl pyrrolidine-1,2-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving esterification and cyclization. For example, analogous pyrrolidine dicarboxylates are synthesized using a one-pot two-step reaction with precursors like dimethyl malonates and substituted amines. Optimization involves adjusting catalysts (e.g., BF₃·Et₂O for cyclization), temperature (60–80°C), and solvent polarity (e.g., THF or DCM) to improve yield .

- Purification : Flash chromatography (e.g., 7:3 heptane/EtOAc) is effective for isolating intermediates, while recrystallization in ethanol/water mixtures refines final products .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on diagnostic signals, such as ester methyl groups (δ ~3.6–3.8 ppm in ¹H NMR; δ ~50–55 ppm in ¹³C NMR) and pyrrolidine ring protons (δ ~1.8–4.2 ppm). For example, trans-substituted pyrrolidines show distinct coupling constants (J = 8–10 Hz) in ¹H NMR .

- IR Spectroscopy : Confirm ester carbonyl stretches (~1745 cm⁻¹) and absence of unwanted functional groups (e.g., -OH or -NH₂) .

- HRMS : Validate molecular ion peaks (e.g., [M + H]⁺ or [M + Na]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for trans-pyrrolidine derivatives?

- Methodological Answer : Trans selectivity is often achieved using chiral auxiliaries or asymmetric catalysis . For example, trans-1-benzyl-2-methyl derivatives are synthesized via Cu(I)-promoted cycloadditions or BF₃-mediated [2+2] photocycloadditions, which enforce specific dihedral angles in transition states .

- Validation : Use NOESY NMR to confirm spatial arrangements. Trans isomers lack NOE correlations between axial protons on adjacent carbons .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in esters can cause signal splitting. For example, tert-butyl groups may exhibit two distinct ¹³C NMR signals due to restricted rotation .

- Impurity Analysis : Compare experimental HRMS with theoretical values to rule out byproducts. If discrepancies persist, use 2D NMR (HSQC, HMBC) to reassign ambiguous peaks .

Q. What computational tools are recommended for predicting physicochemical properties or reaction pathways?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity. For instance, B3LYP/6-31G(d) optimizes geometries of pyrrolidine intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DCM vs. MeCN) to refine synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.